![molecular formula C12H25N B1489857 乙基({[4-(丙-2-基)环己基]甲基})胺 CAS No. 1496718-23-0](/img/structure/B1489857.png)

乙基({[4-(丙-2-基)环己基]甲基})胺

描述

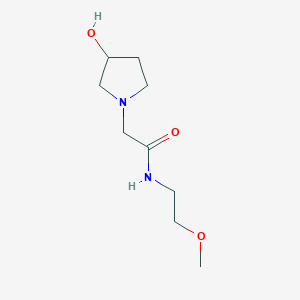

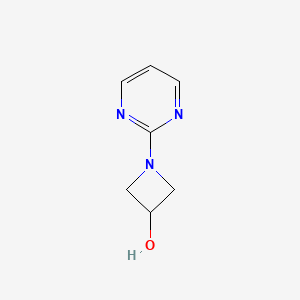

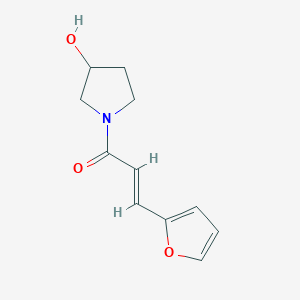

The compound is a type of amine, which is an organic compound that contains a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Molecular Structure Analysis

The compound contains a cyclohexyl ring, which is a six-membered ring of carbon atoms. It also has an isopropyl group (propan-2-yl) and an ethyl group attached to the nitrogen atom .Chemical Reactions Analysis

Amines, in general, can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also act as nucleophiles in substitution reactions or bases in elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact structure and the presence of any functional groups. Amines typically have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds .科学研究应用

化学合成和衍生物形成

乙基({[4-(丙-2-基)环己基]甲基})胺作为复杂有机化合物的合成前体。它的应用范围很广,从环化过程到螺环胺和杂环化合物的形成。例如,相关乙基环己基衍生物在浓硫酸中环化得到八氢菲衍生物,展示了其在有机合成和衍生物形成中的用途 (Wilamowski 等人,1995)。此外,它在胺的共轭加成中对高压与热活化起着至关重要的作用,从而为螺环胺提供了新的途径 (Rulev 等人,1998),并在功能化萘[2,3-h]喹啉-7,12-二酮的合成中发挥作用 (Shvartsberg 等人,1997).

催化和反应机理

该化合物还可在催化中得到应用,其衍生物促进了多种化学反应。利用乙基({[4-(丙-2-基)环己基]甲基})胺衍生物的无催化多米诺反应已被开发用于合成呋喃衍生物,产率很高,展示了其在绿色化学和可持续工艺中的用途 (Zhao 等人,2020)。

配体设计和金属配合物

在无机化学领域,乙基({[4-(丙-2-基)环己基]甲基})胺的衍生物用于设计金属配合物的配体。这些配合物因其在水净化和有机转化催化中的潜力而被探索,突出了该化合物在促进环境可持续性和化学效率方面的多功能性 (Caravan & Orvig,1997)。

生物活性与药物化学

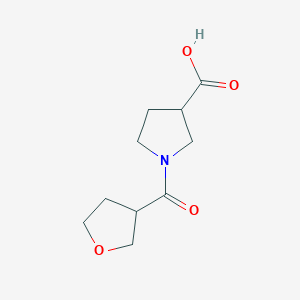

乙基({[4-(丙-2-基)环己基]甲基})胺衍生物表现出显着的生物活性。例如,对 5-(羟甲基)-2-呋喃羧酸甲酯及其胺衍生物的研究已经确定了对癌细胞系具有强大细胞毒性的化合物,展示了乙基({[4-(丙-2-基)环己基]甲基})胺衍生物在开发新的抗癌剂中的潜力 (Phutdhawong 等人,2019)。

未来方向

属性

IUPAC Name |

N-[(4-propan-2-ylcyclohexyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-4-13-9-11-5-7-12(8-6-11)10(2)3/h10-13H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBZDNAVPVFCEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCC(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl({[4-(propan-2-yl)cyclohexyl]methyl})amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Bromophenyl)methyl]azetidin-3-ol](/img/structure/B1489778.png)

![N-[2-(4-fluorophenyl)ethyl]oxolan-3-amine](/img/structure/B1489785.png)

![N-[(furan-2-yl)methyl]-2-(3-hydroxypyrrolidin-1-yl)acetamide](/img/structure/B1489793.png)

![2-[4-(aminomethyl)-1H-pyrazol-1-yl]-N,N-dimethylacetamide](/img/structure/B1489796.png)